molecular formula C13H10N4S B098863 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- CAS No. 33424-10-1

1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)-

Cat. No. B098863
CAS RN: 33424-10-1
M. Wt: 254.31 g/mol
InChI Key: IHOLNTAGGWSDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound has been synthesized using various methods and has been extensively studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in inflammation and tumor growth. It may also act by disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of tumor cells. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- in lab experiments include its diverse applications and its potential as a therapeutic agent. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions for the study of 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)-. These include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial and fungal infections.
2. Studying its mechanism of action to fully understand its potential therapeutic applications.
3. Exploring its use as a fluorescent probe for the detection of metal ions.
4. Investigating its potential as a corrosion inhibitor in various industries.
5. Developing new synthesis methods to optimize its yield and purity.
In conclusion, 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- is a compound that has gained significant attention in scientific research due to its diverse applications. Its potential as a therapeutic agent, antibacterial and antifungal agent, and corrosion inhibitor make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis methods.

Synthesis Methods

The synthesis of 1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- can be achieved using different methods. One of the most common methods involves the reaction of 2-aminothiadiazole and 4-pyridinecarboxaldehyde in the presence of a catalyst. Another method involves the reaction of N-phenylthiourea and 4-pyridinecarboxaldehyde in the presence of a base. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, N-phenyl-5-(4-pyridinyl)- has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory activities. Additionally, it has been investigated for its potential as an antibacterial and antifungal agent. This compound has also been studied for its potential as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.

properties

CAS RN

33424-10-1

Molecular Formula

C13H10N4S

Molecular Weight

254.31 g/mol

IUPAC Name

N-phenyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H10N4S/c1-2-4-11(5-3-1)15-13-17-16-12(18-13)10-6-8-14-9-7-10/h1-9H,(H,15,17)

InChI Key

IHOLNTAGGWSDRD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=NC=C3

Origin of Product

United States

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